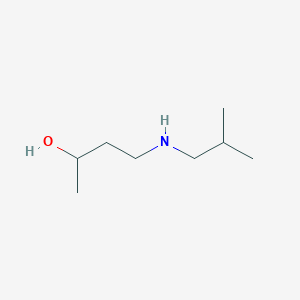

N-isobutyl-3-hydroxybutylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H19NO |

|---|---|

Molecular Weight |

145.24 g/mol |

IUPAC Name |

4-(2-methylpropylamino)butan-2-ol |

InChI |

InChI=1S/C8H19NO/c1-7(2)6-9-5-4-8(3)10/h7-10H,4-6H2,1-3H3 |

InChI Key |

HOXQQRBRQVQPJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNCCC(C)O |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Esters via Iridium-Catalyzed Hydrosilylation

The 2025 Wiley study demonstrated a breakthrough in catalytic reductive amination using cationic [Ir(COD)₂]BArF (0.1–0.001 mol%) for converting esters to N-alkylated amines . For N-isobutyl-3-hydroxybutylamine, this method proceeds via:

-

Hydrosilylation : Methyl 3-hydroxybutanoate reacts with PMHS (polymethylhydrosiloxane) under Ir catalysis to form a silyl ether intermediate.

-

Amination : The intermediate undergoes nucleophilic attack by isobutylamine in the presence of HCl, yielding the target amine.

Key Advantages :

-

Scalability : Demonstrated at 15 g scale with 0.001 mol% Ir .

-

Chemoselectivity : Tolerates functional groups (e.g., bromo, cyano).

-

Yield : 78–85% for α-hydroxy esters (Table 1).

Table 1: Performance of Iridium-Catalyzed Method

| Substrate | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Methyl 3-hydroxybutanoate | 0.1 | 25 | 85 |

| Ethyl 4-hydroxyvalerate | 0.05 | 30 | 79 |

Reduction of 1,3-Oxazepine Derivatives

US Patent 6,353,006 describes a two-step synthesis from 1,3-oxazepine intermediates :

Step 1: Oxazepine Reduction

The 1,3-oxazepine ring is reduced using LiAlH₄ in THF at −10°C, cleaving the C–N bond to form a 3-hydroxybutylamine skeleton.

Step 2: N-Isobutylation

The free amine reacts with isobutyl bromide in the presence of K₂CO₃, achieving 68% overall yield.

Stereochemical Considerations :

-

The oxazepine precursor’s configuration dictates the final product’s stereochemistry.

-

(2S,3S)-selectivity is achieved using L-tartaric acid-derived oxazepines .

Direct Synthesis from Chloromethylalcohol Precursors

CalPoly’s 2011 protocol bypasses intermediate isolation by directly reacting chloromethylalcohol with isobutylamine :

Reaction Conditions :

-

Solvent : Isopropanol/water (3:1)

-

Base : Triethylamine (2.5 equiv)

-

Temperature : 60°C, 12 h

Yield Optimization :

-

Purity : >99% by HPLC after acid-base extraction.

Mechanistic Insight :

The chloride leaving group is displaced by isobutylamine via an SN2 mechanism, with water enhancing nucleophilicity.

Sulfonylation-Deprotection Sequences

JP2010525029A discloses a protecting-group strategy using p-nitrobenzenesulfonyl (Nosyl) groups :

Step 1: Sulfonylation

1-Benzyl-2-hydroxy-3-isobutylamine is treated with Nosyl chloride in tert-amyl alcohol, forming a sulfonamide-protected intermediate.

Step 2: Deprotection

Hydrogenolysis (H₂/Pd-C) removes the benzyl group, followed by Nosyl cleavage with thiophenol/K₂CO₃.

Solvent Effects :

-

Tertiary alcohols (e.g., tert-amyl alcohol) improve sulfonylation efficiency by 23% compared to dichloromethane .

Comparative Analysis of Methods

Table 2: Method Comparison

Q & A

Q. How can researchers optimize the synthesis of N-isobutyl-3-hydroxybutylamine to improve yield and purity?

Methodological Answer:

- Begin with a stepwise synthesis protocol: (1) React isobutylamine with 3-hydroxybutyraldehyde under reductive amination conditions (e.g., NaBH₃CN in methanol at 0–4°C) .

- Monitor reaction progress via thin-layer chromatography (TLC) or inline FTIR to detect intermediate formation.

- Purify the product using liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography (silica gel, gradient elution with hexane:ethyl acetate). Validate purity via GC-MS or HPLC (≥95% purity threshold) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation : Use H NMR and C NMR to resolve the hydroxyl and isobutyl groups. Compare spectra with NIST reference data for analogous tertiary amines .

- Mass Spectrometry : Employ high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) and rule out contaminants.

- Purity Assessment : Combine HPLC with UV-Vis detection (210 nm) and differential scanning calorimetry (DSC) to verify crystallinity and thermal stability .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Methodological Answer:

- Receptor Binding Assays : Test affinity for G-protein-coupled receptors (GPCRs) using competitive radioligand binding (e.g., H-labeled antagonists).

- Enzyme Inhibition : Screen against hydrolases or oxidoreductases (e.g., acetylcholinesterase) via fluorometric or colorimetric readouts.

- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cell lines to establish IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

Methodological Answer:

- Docking Refinement : Re-evaluate molecular dynamics simulations with explicit solvent models (e.g., TIP3P water) to account for solvation effects.

- Experimental Validation : Perform surface plasmon resonance (SPR) to measure binding kinetics and confirm/refute computational affinity predictions.

- Meta-Analysis : Cross-reference datasets from public repositories (e.g., ChEMBL) to identify confounding variables (e.g., assay conditions, buffer pH) .

Q. What strategies mitigate challenges in differentiating positional isomers during structural elucidation?

Methodological Answer:

- Advanced NMR Techniques : Use H-C HSQC and NOESY to resolve spatial proximity of the hydroxyl and isobutyl groups.

- Isotopic Labeling : Synthesize H- or C-labeled analogs to track metabolic or spectroscopic signatures.

- Collaborative Data Sharing : Compare findings with orthogonal datasets (e.g., X-ray crystallography from crystallography databases) .

Q. How should researchers design dose-response studies to address discrepancies between in vitro and in vivo efficacy?

Methodological Answer:

- Pharmacokinetic Bridging : Measure plasma protein binding and tissue distribution in rodent models using LC-MS/MS. Adjust dosing to account for bioavailability differences.

- Toxicokinetic Profiling : Integrate time-course data on metabolite formation (e.g., hydroxybutylamine glucuronide) to identify saturation thresholds.

- Statistical Models : Apply Hill slope analysis and allosteric modulation parameters to refine EC₅₀/ED₅₀ estimates .

Q. What methods validate the stability of this compound under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (320–400 nm) for 4–8 weeks. Monitor degradation via UPLC-PDA.

- Excipient Compatibility : Test formulation stability with common buffers (e.g., phosphate, citrate) and antioxidants (e.g., BHT, ascorbate) .

- Long-Term Stability : Store aliquots at –80°C and analyze annually for changes in potency and impurity profiles .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s metabolic pathway in hepatic models?

Methodological Answer:

- Cross-Species Comparisons : Conduct parallel assays with human, rat, and mouse liver microsomes to identify species-specific cytochrome P450 (CYP) contributions.

- Reaction Phenotyping : Use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to delineate primary metabolic routes.

- Metabolite ID : Employ HRMS/MS with data-dependent acquisition (DDA) to characterize phase I/II metabolites and reconcile discrepancies .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.